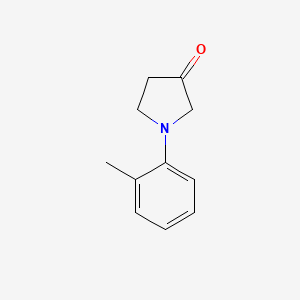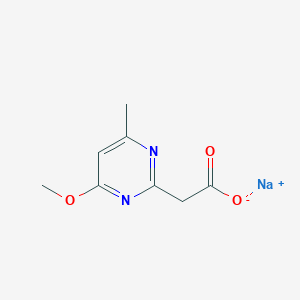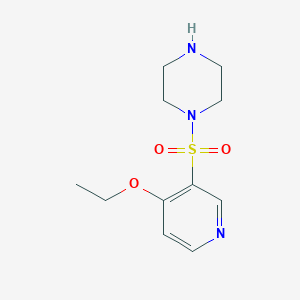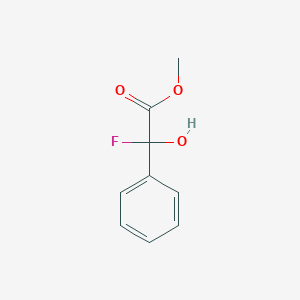
(R)-4-Chloro-homophenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-Chloro-homophenylalanine is a chiral amino acid derivative with a chlorine atom substituted at the para position of the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Chloro-homophenylalanine typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as ®-phenylalanine.
Chlorination: The phenyl ring of ®-phenylalanine is chlorinated using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the para position.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain ®-4-Chloro-homophenylalanine in high purity.
Industrial Production Methods
Industrial production of ®-4-Chloro-homophenylalanine may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated purification systems can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
®-4-Chloro-homophenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
®-4-Chloro-homophenylalanine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its effects on enzyme activity and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-4-Chloro-homophenylalanine involves its interaction with specific molecular targets and pathways. The chlorine substitution on the phenyl ring can influence the compound’s binding affinity and selectivity towards enzymes and receptors. This can result in modulation of biochemical pathways and physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-Phenylalanine: The parent compound without the chlorine substitution.
®-4-Fluoro-homophenylalanine: Similar structure with a fluorine atom instead of chlorine.
®-4-Bromo-homophenylalanine: Similar structure with a bromine atom instead of chlorine.
Uniqueness
®-4-Chloro-homophenylalanine is unique due to the presence of the chlorine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The chlorine substitution can enhance or reduce the compound’s interactions with specific molecular targets, making it a valuable tool in research and development.
Eigenschaften
Molekularformel |
C10H12ClNO2 |
|---|---|
Molekulargewicht |
213.66 g/mol |
IUPAC-Name |
(2R)-2-amino-4-(4-chlorophenyl)butanoic acid |
InChI |
InChI=1S/C10H12ClNO2/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-2,4-5,9H,3,6,12H2,(H,13,14)/t9-/m1/s1 |
InChI-Schlüssel |
AQUBLNVPEAFNGD-SECBINFHSA-N |
Isomerische SMILES |
C1=CC(=CC=C1CC[C@H](C(=O)O)N)Cl |
Kanonische SMILES |
C1=CC(=CC=C1CCC(C(=O)O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(3R,8aR)-N'-hydroxy-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboximidamide](/img/structure/B11817911.png)








